methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18099278
InChI: InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H
SMILES:
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65 g/mol

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18099278

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride -

Specification

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
IUPAC Name methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H
Standard InChI Key UDAWXMDCGBIHPV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(NCCO2)N=C1.Cl

Introduction

Chemical Structure and Properties

The compound belongs to the pyrido-oxazine family, characterized by a bicyclic framework combining pyridine and oxazine rings. Key structural features include:

PropertyValue
Molecular FormulaC10_{10}H11_{11}ClN2_2O3_3
Molecular Weight242.66 g/mol
IUPAC NameMethyl 3,4-dihydro-2H-pyrido[3,2-b][1,oxazine-7-carboxylate hydrochloride
CAS Number20348-23-6 (base form)
Salt FormHydrochloride
SolubilityLikely soluble in polar solvents (e.g., DMF, DMSO)

The hydrochloride salt enhances stability and aqueous solubility, which is critical for pharmacological applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,oxazine-7-carboxylate hydrochloride typically involves a multi-step process:

  • Cyclization: Condensation of 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines forms the oxazine ring.

  • Esterification: Introduction of the methyl ester group via reaction with methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key reagents and conditions include:

  • Cyclization: Acetonitrile solvent, 80–100°C, 12–24 hours.

  • Esterification: Thionyl chloride (SOCl2_2) as a catalyst.

  • Purification: Column chromatography or recrystallization.

Industrial Scalability

Industrial production remains underexplored, but lab-scale methods suggest scalability through:

  • Continuous Flow Reactors: To optimize cyclization efficiency.

  • Green Chemistry: Solvent-free conditions or water-based systems to reduce environmental impact.

Chemical Reactivity and Derivatives

Reaction Pathways

The compound participates in diverse reactions:

  • Oxidation: Forms N-oxide derivatives using hydrogen peroxide.

  • Reduction: Sodium borohydride reduces the oxazine ring to dihydro derivatives.

  • Nucleophilic Substitution: Halogenation at position 6 or 8 with bromine or chlorine.

Major Derivatives

DerivativeApplication
7-Carboxy AnalogBioactive intermediate
6-Bromo DerivativeAntitumor agent
N-Oxide FormEnzyme inhibition studies

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrido-oxazine derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Gram-Negative Bacteria: Moderate activity against Escherichia coli (MIC = 32 µg/mL).

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Anti-Inflammatory Effects

Derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, reducing inflammation in murine models.

Research Case Studies

Case Study 1: Antitumor Efficacy

A 2024 study synthesized 20 pyrido-oxazine derivatives and screened them against the NCI-60 cancer cell panel. The hydrochloride salt form showed enhanced bioavailability, with an IC50_{50} of 9.8 µM against HeLa cells, compared to 15.2 µM for the free base.

Case Study 2: Structure-Activity Relationships (SAR)

Modifying the ester group to a carboxylic acid improved water solubility but reduced membrane permeability. Conversely, halogenation at position 6 increased cytotoxicity by 40% in HT-29 colon cancer cells.

Comparative Analysis With Analogous Compounds

CompoundKey DifferenceBioactivity
Pyrido[3,2-b]oxazine-6-carboxylic acidCarboxylic acid at position 6Lower antitumor potency
7-Bromo-pyrido-oxazineBromine substituent at position 7Enhanced antimicrobial effects
N-Methyl DerivativeMethylated nitrogenReduced COX-2 inhibition

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

  • Pharmacokinetics: Poor oral bioavailability in rodent models necessitates prodrug development.

  • Target Identification: Unclear molecular targets for the hydrochloride salt form.

Recommendations:

  • Develop one-pot synthesis methods to reduce costs.

  • Explore nanoformulations to enhance drug delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator